Neostigmine methylsulfate

Overview

Description

Neostigmine Methylsulfate is a cholinesterase inhibitor that is used for the reversal of the effects of non-depolarizing neuromuscular blocking agents after surgery . It is also used for treating myasthenia gravis . It is usually administered by intravenous, intramuscular, or subcutaneous injection .

Synthesis Analysis

A distinct stability-indicating reverse phase HPLC method was developed and validated for the quantitative determination of related impurities and degradation impurities in neostigmine methylsulfate API and injection formulation . The analysis was performed using Kromasil C18 column at 30°C of column oven temperature with phosphate-buffer/acetonitrile in a gradient mode .Molecular Structure Analysis

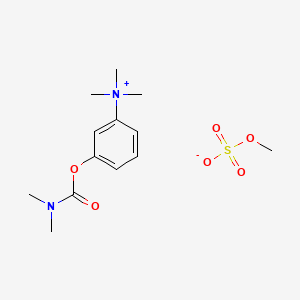

The molecular structure of Neostigmine Methylsulfate can be found on various chemical databases .Chemical Reactions Analysis

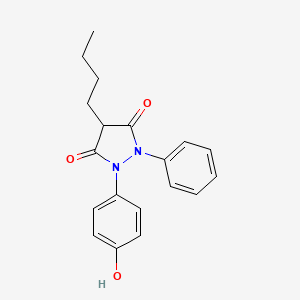

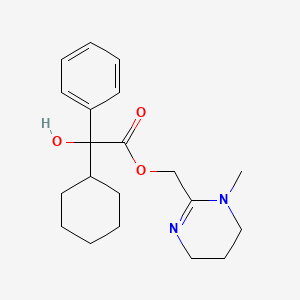

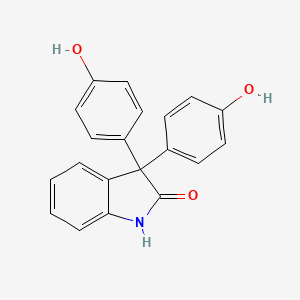

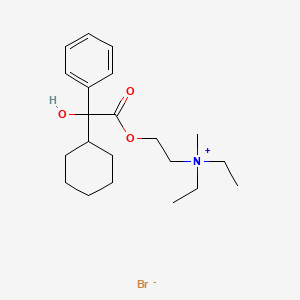

During the process development of Neostigmine Methylsulfate in the laboratory, the formation of positional isomer and two analogues of Neostigmine Methylsulfate namely Neostigmine Methylsulfate o-isomer with a level of 0.1–0.2% in Neostigmine Methylsulfate, Diethyl analogue and Ethylmethyl analogue are 0.1–0.3% in Neostigmine Methylsulfate by HPLC analysis .Physical And Chemical Properties Analysis

Neostigmine Methylsulfate is a bitter, odorless, white, crystalline powder. It is very soluble in water and soluble in alcohol . It is hygroscopic in nature, the water molecule reacts with methylsulfate ion to form O-H intramolecular hydrogen bonding .Scientific Research Applications

Neostigmine Methylsulfate: A Comprehensive Analysis of Scientific Research Applications: Neostigmine methylsulfate is a potent anti-cholinesterase agent with a variety of applications in scientific research and medicine. Below is a detailed analysis of its unique applications across different fields.

Treatment of Myasthenia Gravis

Neostigmine methylsulfate is widely used in the symptomatic treatment of myasthenia gravis, a neuromuscular disease leading to fluctuating muscle weakness and fatigue. By inhibiting acetylcholinesterase, it enhances muscle tone and improves muscle strength, offering significant relief to patients .

Post-operative Urinary Retention

It is also utilized to manage post-operative urinary retention that can result from general anesthesia. Neostigmine methylsulfate aids in restoring normal bladder function by increasing the tone of the bladder muscle .

Reversal of Curariform Drug Toxicity

In cases of curariform drug toxicity, which can occur due to the use of non-depolarizing muscle relaxants, neostigmine methylsulfate serves as an antidote. It reverses the effects of muscle relaxants by increasing acetylcholine levels at the neuromuscular junction .

Enhancement of Gastrointestinal Motility

Research has explored the use of neostigmine methylsulfate in enhancing gastrointestinal motility, particularly in patients with severe acute pancreatitis. It is hypothesized that neostigmine can improve gastrointestinal motility, aiding in patient recovery .

Memory Deficit Reversal

Studies have indicated that intravenous administration of neostigmine can reverse scopolamine-induced memory deficits in healthy subjects, highlighting its potential application in cognitive research and memory-related disorders .

Skeletal Muscle Strength Increase

The classic application of neostigmine involves increasing skeletal muscle strength. By reducing acetylcholinesterase activity, it prolongs the half-life of acetylcholine at the neuromuscular junction, leading to increased muscle strength .

Mechanism of Action

Target of Action

Neostigmine methylsulfate primarily targets acetylcholinesterase (AChE) , an enzyme responsible for the degradation of acetylcholine . Acetylcholine is a neurotransmitter that plays a crucial role in transmitting signals in the nervous system.

Mode of Action

Neostigmine methylsulfate is a parasympathomimetic agent, specifically, a reversible cholinesterase inhibitor . It inhibits the action of acetylcholinesterase, thereby preventing the breakdown of acetylcholine . This leads to an increase in the availability of acetylcholine in the synapse, allowing more of it to bind to the receptors, even when fewer receptors are present, as in conditions like myasthenia gravis .

Biochemical Pathways

By inhibiting acetylcholinesterase and increasing the levels of acetylcholine, neostigmine methylsulfate affects the cholinergic pathways . This results in enhanced signal transmission across the synapses, leading to improved muscle tone and contraction .

Pharmacokinetics

Neostigmine methylsulfate is metabolized by microsomal enzymes in the liver .

Result of Action

The primary result of neostigmine methylsulfate’s action is the improvement of muscle tone in conditions like myasthenia gravis . It is also used to reverse the effects of non-depolarizing neuromuscular blocking agents after surgery .

Action Environment

Environmental factors can influence the action, efficacy, and stability of neostigmine methylsulfate. For instance, the compound’s stability and efficacy can be affected by factors such as temperature and pH . .

Safety and Hazards

Neostigmine Methylsulfate is harmful if swallowed . It should be administered by trained healthcare providers . Side effects may include salivation and excess bronchial secretions and runny nose, muscle tremors, bowel cramps and diarrhea, heartbeat irregularities, and increased urination . Overdosage may lead to increasing muscle weakness and respiratory arrest due to cholinergic crisis .

Future Directions

Neostigmine Methylsulfate is used in the symptomatic treatment of myasthenia gravis by enhancing muscle tone. It is also used for post-operative urinary retention resulting from general anesthesia and to treat curariform drug toxicity . The role of acetylcholinesterase inhibitors such as Neostigmine Methylsulfate on chronic pain and cognitive function in aging is a topic of recent clinical applications .

properties

IUPAC Name |

[3-(dimethylcarbamoyloxy)phenyl]-trimethylazanium;methyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N2O2.CH4O4S/c1-13(2)12(15)16-11-8-6-7-10(9-11)14(3,4)5;1-5-6(2,3)4/h6-9H,1-5H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSZNNLWOYWAHSS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C.COS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59-99-4 (Parent) | |

| Record name | Neostigmine methylsulfate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40199003 | |

| Record name | Neostigmine methylsulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>50.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855838 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Neostigmine methylsulfate | |

CAS RN |

51-60-5 | |

| Record name | Proserine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neostigmine methylsulfate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neostigmine methyl sulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93753 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Neostigmine methylsulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NEOSTIGMINE METHYLSULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98IMH7M386 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

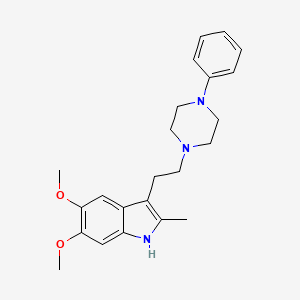

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B1678106.png)